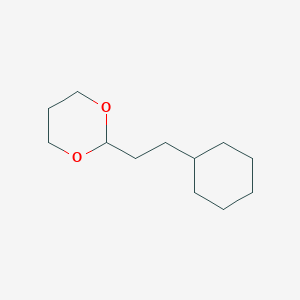

2-(2-Cyclohexylethyl)-1,3-dioxane

Description

2-(2-Naphthyl)-1,3-dioxane is a naphthaldehyde-derived acetal widely used as a protecting group for carbonyl compounds in organic synthesis . Its synthesis involves condensation of 2-naphthaldehyde with 1,3-diols under acidic conditions, yielding a stable six-membered 1,3-dioxane ring . Key applications include:

Properties

CAS No. |

111865-39-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-(2-cyclohexylethyl)-1,3-dioxane |

InChI |

InChI=1S/C12H22O2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h11-12H,1-10H2 |

InChI Key |

MPQWQETZBMPMAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCC2OCCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethyl)-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of cyclohexylethanol with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield. The product is then separated and purified using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethyl)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the dioxane ring, where nucleophiles like halides or amines replace one of the oxygen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Halogenated or aminated dioxanes

Scientific Research Applications

Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethyl)-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Structural Features :

- The 1,3-dioxane ring adopts a chair conformation with axial orientation of the naphthyl group.

- X-ray crystallography confirms bond lengths (C–O: 1.41–1.43 Å) and angles (O–C–O: 112.5°) consistent with standard 1,3-dioxanes .

- NMR data reveals complex splitting patterns (AA′BB′MN system) due to restricted rotation of the naphthyl substituent .

Comparison with Similar Compounds

Spiro-1,3-Dioxanes (Helical Chirality)

Spiranic 1,3-dioxanes, such as polyspiranes with fused six-membered rings, exhibit helical chirality (P or M configurations) due to steric constraints . Key differences:

| Property | 2-(2-Naphthyl)-1,3-dioxane | Spiro-1,3-Dioxanes |

|---|---|---|

| Substituent | Monosubstituted (naphthyl) | Dispiro-linked (two 1,3-dioxane rings) |

| Chirality | No inherent chirality | Helical chirality (P/M configurations) |

| Applications | Protecting group, photochemistry | Chiral catalysts, material science |

| Structural Flexibility | Restricted rotation (naphthyl) | Rigid helical framework |

Research Findings :

Cyclohexanone-Derived 1,3-Dioxanes

| Property | 2-(2-Naphthyl)-1,3-dioxane | Cyclohexanone Derivatives |

|---|---|---|

| Core Structure | 1,3-Dioxane ring with naphthyl | Cyclohexanone fused with 1,3-dioxolane |

| Reactivity | Photolabile | Acid-labile |

| Steric Effects | High (bulky naphthyl) | Moderate (flexible cyclohexyl) |

Key Differences :

- Cyclohexanone derivatives are typically acid-sensitive, limiting their utility in acidic environments .

- The cyclohexylethyl group (if present) would introduce enhanced lipophilicity compared to aromatic naphthyl, impacting solubility and biological activity.

Other 1,3-Dioxane Acetals

Comparisons with structurally simpler acetals (e.g., formaldehyde acetals) reveal:

- Thermodynamic Stability : 2-(2-Naphthyl)-1,3-dioxane is more stable than aliphatic acetals due to resonance stabilization of the naphthyl group .

- Deprotection Efficiency : Photochemical cleavage of 2-(2-Naphthyl)-1,3-dioxane achieves >90% yield under UV light, outperforming traditional acid hydrolysis .

Data Tables

Table 1: Structural Parameters from X-Ray Crystallography

Table 2: NMR Chemical Shifts for 2-(2-Naphthyl)-1,3-dioxane

| Proton | δ (ppm) | Carbon | δ (ppm) |

|---|---|---|---|

| H-2 (dioxane) | 4.85 | C-2 (dioxane) | 99.2 |

| H-4, H-6 (dioxane) | 1.75–2.10 | C-4, C-6 (dioxane) | 25.4–28.1 |

| Naphthyl Hα | 7.32–8.45 | Naphthyl Cα | 123.5–134.7 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.